trans-4-Methylpyrrolidin-3-ol hydrochloride
Overview
Description
Trans-4-Methylpyrrolidin-3-ol hydrochloride, also known as MPHC, is a synthetic compound with a molecular weight of 137.61 g/mol . It is widely used in the pharmaceutical industry for the synthesis of various drugs.
Molecular Structure Analysis
The molecular formula of trans-4-Methylpyrrolidin-3-ol hydrochloride is C5H12ClNO . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Scientific Research Applications
Synthesis and Chemical Properties
- Isoxazolidine Synthesis : trans-4-Methylpyrrolidin-3-ol hydrochloride is involved in the synthesis of 3-substituted isoxazolidin-4-ols, important in drug discovery due to their structural similarity to 3-hydroxypyrrolidines (Dikošová et al., 2020).
- Allylamines and Pyrrolidines Synthesis : It is used in the efficient synthesis of cis-3,4-dibromopyrrolidine hydrochlorides and trans-3,4-dibromopyrrolidine hydrochlorides (Gajda & Zwierzak, 1986).
- Nucleobase Derivatives Synthesis : This compound is pivotal in the synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases (Rejman et al., 2007).
Structural and Conformational Studies
- Molecular Structure Determination : Structural studies of 3,4-dibromopyrrolidine hydrochloride, related to trans-4-Methylpyrrolidin-3-ol hydrochloride, reveal its molecular conformation and stereochemistry (Bukowska-strzyzewska et al., 1980).
Pharmaceutical Applications
- Pharmacological Profiles : Research on the pharmacology of related compounds such as R-96544, a 5-HT2A receptor antagonist, can provide insights into the potential therapeutic applications of trans-4-Methylpyrrolidin-3-ol hydrochloride (Ogawa et al., 2002).
Chemoenzymatic Synthesis
- Enzyme-Catalyzed Synthesis : The compound is used in the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines, an important step in producing various enantiomerically pure substances (Rodríguez-Rodríguez et al., 2013).
Analytical Chemistry Applications
- Impurity Analysis in Pharmaceuticals : trans-4-Methylpyrrolidin-3-ol hydrochloride is analyzed as an impurity in drugs like cefepime hydrochloride, highlighting its relevance in pharmaceutical quality control (Page, Stevenson, & Powell, 2014).
properties
IUPAC Name |
(3R,4S)-4-methylpyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGDUJNLVSIES-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methylpyrrolidin-3-ol hydrochloride | |
CAS RN |
265108-42-7 | |
Record name | rac-(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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